molecular formula C13H13NO5 B13852228 3R-Benzyl-L-glutamate NCA

3R-Benzyl-L-glutamate NCA

Cat. No.: B13852228
M. Wt: 263.25 g/mol
InChI Key: KIKSJGUAZOUJIU-KOLCDFICSA-N
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Description

3R-Benzyl-L-glutamate NCA, also known as γ-benzyl-L-glutamate N-carboxyanhydride, is a derivative of the amino acid glutamate. This compound is primarily used in the synthesis of polypeptides through ring-opening polymerization. Polypeptides synthesized from this compound exhibit unique properties that make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3R-Benzyl-L-glutamate NCA typically involves the reaction of γ-benzyl-L-glutamate with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the N-carboxyanhydride. The process involves the following steps:

    Formation of the N-carboxyanhydride: γ-benzyl-L-glutamate is reacted with phosgene in the presence of a base such as triethylamine.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-vacuum and low-temperature polymerization are employed to minimize side reactions and improve the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3R-Benzyl-L-glutamate NCA involves the ring-opening polymerization initiated by nucleophiles. The N-carboxyanhydride ring is opened by the nucleophile, leading to the formation of a polypeptide chain. The polymerization process is highly controlled, allowing for the synthesis of polypeptides with predictable molecular weights and narrow dispersity . The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization .

Comparison with Similar Compounds

3R-Benzyl-L-glutamate NCA is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ability to form polypeptides with a high degree of control over molecular weight and structure. The benzyl group provides additional functionality, allowing for further modifications and applications .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1

InChI Key

KIKSJGUAZOUJIU-KOLCDFICSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2

Origin of Product

United States

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